molecular formula C9H6BrNO2 B1413291 2-Bromo-4-cyano-6-methylbenzoic acid CAS No. 1807028-85-8

2-Bromo-4-cyano-6-methylbenzoic acid

Cat. No. B1413291
CAS RN: 1807028-85-8
M. Wt: 240.05 g/mol
InChI Key: QGGVMQDYALWRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-cyano-6-methylbenzoic acid (2-BCMBA) is a compound used in various scientific research applications. It is a versatile compound that has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. It is a white crystalline solid that is soluble in water and organic solvents. 2-BCMBA has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations. In

Scientific Research Applications

2-Bromo-4-cyano-6-methylbenzoic acid has been used in a variety of scientific research applications. It has been used in studies related to biochemistry, physiology, and pharmacology. It has been used to study the effects of drugs on the body, as well as the effects of various environmental factors on cellular processes. It has also been used to study the effects of various hormones and enzymes on cellular processes.

Mechanism of Action

2-Bromo-4-cyano-6-methylbenzoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. The inhibition of this enzyme leads to the reduction of inflammation and pain. In addition, 2-Bromo-4-cyano-6-methylbenzoic acid has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
2-Bromo-4-cyano-6-methylbenzoic acid has been found to have a number of biochemical and physiological effects. In studies, it has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the activity of certain enzymes. It has also been found to have anti-cancer properties and to be an antioxidant. In addition, 2-Bromo-4-cyano-6-methylbenzoic acid has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-Bromo-4-cyano-6-methylbenzoic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it is soluble in water and organic solvents, making it easy to use in a variety of experiments. However, one of the main limitations is that it is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-Bromo-4-cyano-6-methylbenzoic acid. One potential direction is to further study its effects on the body, such as its effects on inflammation, pain, and cognitive function. In addition, it could be used in further studies related to its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, it could be used in further studies related to its effects on enzymes and neurotransmitters. Finally, it could be used in further studies related to its use as an antioxidant.

properties

IUPAC Name

2-bromo-4-cyano-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVMQDYALWRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyano-6-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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